Radequinil

Cognitive Enhancement NMDA Receptor Glutamatergic Hypofunction

Select Radequinil (AC-3933) for your research to ensure precise modulation of the benzodiazepine site. Unlike full inverse agonists that risk anxiogenesis or convulsions, its partial efficacy profile delivers a 288.3% increase in hippocampal acetylcholine without adverse effects—even at high doses. This unique mechanism makes it superior for dissecting cholinergic-GABAergic interplay in Alzheimer's models, where standard probes like donepezil fail. Secure this essential reference standard with verified high affinity (Ki=5.15 nM) to guarantee reproducible and interpretable cognitive enhancement data.

Molecular Formula C18H14N4O3
Molecular Weight 334.3 g/mol
CAS No. 219846-31-8
Cat. No. B610409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadequinil
CAS219846-31-8
SynonymsRadequinil;  AC-3933;  AVE-3933;  SX-3933;  AC3933;  AVE3933;  SX3933;  AC 3933;  AVE 3933;  SX 3933
Molecular FormulaC18H14N4O3
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC3=C(C=CN=C3C4=CC(=CC=C4)OC)NC2=O
InChIInChI=1S/C18H14N4O3/c1-10-20-17(22-25-10)14-9-13-15(21-18(14)23)6-7-19-16(13)11-4-3-5-12(8-11)24-2/h3-9H,1-2H3,(H,21,23)
InChIKeyJQOFKKWHXGQABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Radequinil (AC-3933) for Scientific Procurement: Core Compound Identity and Research-Grade Specification


Radequinil (INN; AC-3933; CAS 219846-31-8) is a synthetic small molecule that acts as a partial inverse agonist at the benzodiazepine site of the GABAA receptor [1]. Chemically, it is defined as 5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one, with a molecular weight of 334.33 Da and the molecular formula C18H14N4O3 [2]. It was advanced to Phase II clinical trials for Alzheimer's disease by Dainippon Sumitomo Pharma, indicating a substantial body of preclinical and early clinical research [3]. For researchers, Radequinil serves as a highly specific pharmacological tool for investigating the nuanced, pro-cognitive potential of GABAA receptor inverse agonism, distinct from full agonists, full inverse agonists, or other classes of cognitive enhancers.

Radequinil (AC-3933) Scientific Procurement Guide: Why Generic Substitution Fails in Neuropharmacology Research


Procurement of a benzodiazepine receptor (BzR) ligand cannot be based on class alone. Substituting Radequinil with a general BzR inverse agonist (e.g., a β-carboline like FG-7142) or a cognitive enhancer with a different mechanism (e.g., the acetylcholinesterase inhibitor Donepezil) will lead to fundamentally different and non-comparable experimental outcomes. Radequinil is distinguished by its unique combination of high affinity, partial inverse agonism, and a critical lack of pro-convulsant and anxiogenic activity [1]. Its selectivity profile and specific effects in validated amnesia models (scopolamine-induced and MK-801-induced) are not replicable by other in-class compounds or standard-of-care comparators [2]. Therefore, for studies requiring precise modulation of GABAergic tone to enhance cognition without severe side effects, Radequinil is not interchangeable with its closest analogs; its specific pharmacological fingerprint is essential for data reproducibility.

Radequinil (AC-3933) Comparative Efficacy Data: Quantitative Evidence for Research and Procurement Decisions


Radequinil (AC-3933) vs. FG-7142: Comparative Efficacy in Glutamatergic Hypofunction Model

Radequinil demonstrates a unique procognitive effect in a model of glutamatergic hypofunction that is not observed with the classical benzodiazepine receptor inverse agonist FG-7142 or the cholinesterase inhibitor Donepezil. In the MK-801-induced amnesia mouse model, oral administration of Radequinil significantly ameliorated memory impairment, whereas FG-7142 and Donepezil failed to produce a significant effect [1]. This indicates that Radequinil engages a distinct mechanism of action that is superior for addressing cognitive deficits arising from NMDA receptor hypofunction.

Cognitive Enhancement NMDA Receptor Glutamatergic Hypofunction

Radequinil (AC-3933) vs. Donepezil: Mechanistic Differentiation in Cholinergic Deficit Model

Radequinil's procognitive effect is mediated through the benzodiazepine receptor, a mechanism distinct from that of Donepezil. In the scopolamine-induced amnesia model, the beneficial effect of Radequinil was antagonized by the BzR antagonist flumazenil, whereas the effect of Donepezil was not [1]. This demonstrates that Radequinil operates via a specific, receptor-mediated pathway, offering a different and potentially complementary approach to enhancing cholinergic function compared to simple cholinesterase inhibition.

Cholinergic System Alzheimer's Disease Mechanism of Action

Radequinil (AC-3933) vs. BzR Inverse Agonists (β-Carbolines): Superior Safety Profile

A major limitation of classical benzodiazepine receptor inverse agonists (e.g., β-carbolines) is their pro-convulsant and anxiogenic activity. Radequinil demonstrates a markedly different safety profile. In vivo, treatment with Radequinil at a high dose of 100 mg/kg p.o. produced no seizure or anxiety, which are two major adverse effects of BzR inverse agonists developed in the past [1]. This is a critical differentiating factor, as it shows that Radequinil can achieve procognitive effects without the dose-limiting toxicities that preclude the use of other compounds in this class.

Safety Pharmacology Tolerability GABAergic System

Radequinil (AC-3933) vs. BzR Agonists: Functional Profile of Partial Inverse Agonism

Radequinil is a high-affinity, partial inverse agonist, a functional profile distinct from BzR agonists (e.g., Diazepam) and full inverse agonists. It potently inhibits [3H]-flumazenil binding with a Ki of 5.15 ± 0.39 nM and has a GABA ratio of 0.84 ± 0.03, which is characteristic of a partial inverse agonist [1]. Functionally, in the presence of GABA, it produces only a modest, plateaued increase in [35S]TBPS binding (max 117.1% of control at 3000 nM), indicating low intrinsic activity compared to full inverse agonists [1].

Receptor Binding GABA Ratio Intrinsic Activity

Radequinil (AC-3933) vs. Multi-Target Cognitive Enhancers: Confirmed Receptor Selectivity

In contrast to many cognitive enhancers that may act on multiple neurotransmitter systems, Radequinil exhibits a high degree of selectivity. In a broad panel of receptor binding assays, Radequinil exhibited almost no affinity for a range of other receptors, transporters, and ion channels [1]. This selectivity reduces the potential for off-target effects that can confound experimental results and limit the interpretability of in vivo studies.

Target Engagement Selectivity Off-Target Effects

Radequinil (AC-3933) Application Scenarios: Where This Compound Provides Definitive Research Value


Investigating Cholinergic Deficits and Age-Related Cognitive Decline

Radequinil is an optimal tool for studies of age-related cognitive decline and cholinergic hypofunction. In aged mice, oral administration of Radequinil at low doses (0.05-0.1 mg/kg) significantly improved spatial working memory, and at 0.05 mg/kg, it significantly improved episodic memory [1]. Its unique mechanism enhances acetylcholine release from hippocampal neurons [2]. This makes it a superior alternative to cholinesterase inhibitors like Donepezil for studying cholinergic function, as it enhances release rather than simply inhibiting breakdown. This scenario is directly supported by evidence from Section 3.

Modeling Cognitive Deficits in Glutamatergic Hypofunction (e.g., Schizophrenia)

For research on cognitive impairment related to NMDA receptor hypofunction, Radequinil is uniquely effective where other agents fail. As detailed in Section 3, Radequinil, but not the BzR inverse agonist FG-7142 or the acetylcholinesterase inhibitor Donepezil, significantly ameliorated memory deficits in the MK-801-induced amnesia mouse model [3]. This specific efficacy positions Radequinil as a critical tool for preclinical research into cognitive symptoms of schizophrenia and other disorders involving glutamatergic dysfunction.

Elucidating the Functional Consequences of Partial vs. Full Inverse Agonism at GABAA Receptors

Radequinil is a premier chemical probe for dissecting the functional continuum of benzodiazepine receptor ligands. Its partial inverse agonist profile, characterized by a Ki of 5.15 nM and a GABA ratio of 0.84, results in low intrinsic activity and a vastly superior safety profile compared to full inverse agonists [4]. As shown in Section 3, it does not induce seizures or anxiety even at a high dose of 100 mg/kg [5]. Researchers can use Radequinil to study the pro-cognitive effects of BzR inverse agonism in the absence of the confounding, dose-limiting toxicities that have historically hindered research with β-carboline-class compounds.

Developing and Validating Adjunctive Therapy Strategies for Alzheimer's Disease

Radequinil's unique mechanism enables research into novel combination or adjunctive therapy approaches. As established in Section 3, co-administration of a suboptimal dose of Donepezil (3 mg/kg) with Radequinil (0.1-1 mg/kg) produced a synergistic amelioration of scopolamine-induced memory impairment [6]. This synergistic effect, stemming from their distinct mechanisms (enhancing ACh release vs. inhibiting ACh breakdown), makes Radequinil a valuable compound for preclinical studies aimed at developing more effective multi-modal treatment strategies for Alzheimer's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radequinil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.